molecular formula C17H22N2O5 B2982950 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 899734-27-1

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2982950
CAS No.: 899734-27-1
M. Wt: 334.372
InChI Key: ZSFVUNPCJYCKBF-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxaspiro[4.4]nonane derivatives, which are then functionalized to introduce the oxalamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: A related compound with similar structural features but different functional groups.

    1,6-Dioxaspiro[4.4]nonane:

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-22-13-6-4-5-12(9-13)19-16(21)15(20)18-10-14-11-23-17(24-14)7-2-3-8-17/h4-6,9,14H,2-3,7-8,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFVUNPCJYCKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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